N-Acetyl Daclatasvir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl Daclatasvir is an impurity of Daclatasvir , a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .

Synthesis Analysis

Daclatasvir amino acid analogues were synthesized as potential prodrugs . The synthesized Daclatasvir amino acid analogues were characterized by 1H NMR, IR, and HPLC .Molecular Structure Analysis

Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a were conducted . Molecular dynamics simulation analysis was used to assess the modeled protein and the stability of the protein–ligand complexes .Chemical Reactions Analysis

A comparative study presented four novel and simple platforms including silver-nanoparticles spectrophotometric technique and three electrochemical conductometric ones for daclatasvir analysis in its tablet, biological fluids, and dissolution media .Physical And Chemical Properties Analysis

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .Applications De Recherche Scientifique

Antiviral Activity

N-Acetyl Daclatasvir has been studied for its antiviral activity . It has been developed as an alternative and safe approach to fight viral respiratory infections . The compound has shown potential in restricting the replication of certain viruses .

Anti-Inflammatory Activity

In addition to its antiviral properties, N-Acetyl Daclatasvir also exhibits anti-inflammatory activity . It has been found to reduce the secretion of pro-inflammatory cytokines stimulated by viral infection .

Treatment of Hepatitis C

N-Acetyl Daclatasvir has been evaluated for the treatment of chronic hepatitis C virus (HCV) infection . It acts as an HCV NS5A replication complex inhibitor .

Synthesis of Imidazoles

N-Acetyl Daclatasvir plays a role in the synthesis of imidazoles , which are key components to functional molecules used in a variety of everyday applications .

Development of Novel Drugs

Due to its versatile properties, N-Acetyl Daclatasvir is being used in the development of novel drugs . Its unique structure and properties make it a valuable compound in pharmaceutical research .

Research into Dyes for Solar Cells and Other Optical Applications

Imidazoles, which can be synthesized using N-Acetyl Daclatasvir, are being researched for use in dyes for solar cells and other optical applications .

Mécanisme D'action

Target of Action

N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .

Biochemical Pathways

It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Result of Action

The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl Daclatasvir involves the acetylation of Daclatasvir with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Daclatasvir", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Daclatasvir is dissolved in a suitable solvent (e.g. dichloromethane)", "Acetic anhydride is added to the solution", "A catalyst (e.g. pyridine) is added to the solution", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The reaction mixture is then quenched with water", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Acetyl Daclatasvir as a solid" ] } | |

Numéro CAS |

1800502-75-3 |

Nom du produit |

N-Acetyl Daclatasvir |

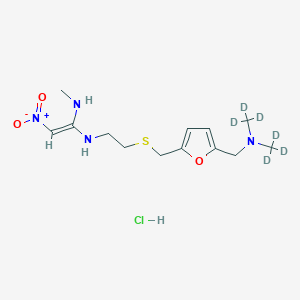

Formule moléculaire |

C₄₄H₅₄N₈O₈ |

Poids moléculaire |

822.95 |

Synonymes |

Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.